4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide
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Overview
Description
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a fluorophenyl group, a sulfonylamino group, and a pyridinylbenzamide moiety.
Scientific Research Applications
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Preparation Methods
The synthesis of 4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure.
Chemical Reactions Analysis
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide can be compared with other similar compounds, such as:
2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide: This compound also contains a fluorophenyl and sulfonylamino group but differs in its overall structure and specific applications.
Benzenesulfonamides: These compounds share the sulfonamide group linked to a benzene ring but vary in their additional functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other related compounds.
Properties
IUPAC Name |
4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-17-3-1-2-4-18(17)27(25,26)22-13-14-5-7-15(8-6-14)19(24)23-16-9-11-21-12-10-16/h1-12,22H,13H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSOXKDPBOWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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